molecular formula C13H19NO3 B555497 h-d-Tyr-otbu CAS No. 87553-74-0

h-d-Tyr-otbu

Cat. No.: B555497
CAS No.: 87553-74-0
M. Wt: 237.29 g/mol
InChI Key: DIGHFXIWRPMGSA-LLVKDONJSA-N
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Description

h-d-Tyr-OtBu (CAS 87553-74-0) is a protected derivative of D-tyrosine, featuring a tert-butyl ester group (-OtBu) at the carboxyl terminus. This modification enhances its stability during peptide synthesis, particularly in acidic or basic conditions, while maintaining chirality for applications in bioactive peptide design. The tert-butyl group is acid-labile, enabling selective deprotection under mild conditions (e.g., trifluoroacetic acid) without disrupting other functional groups .

Key properties include:

  • Molecular Formula: C₁₃H₁₉NO₃
  • Molecular Weight: ~253.3 g/mol (based on catalog data) .
  • Applications: Widely used as a building block in solid-phase peptide synthesis (SPPS) to incorporate D-tyrosine residues into peptide chains while minimizing side reactions .

Properties

IUPAC Name

tert-butyl (2R)-2-amino-3-(4-hydroxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)11(14)8-9-4-6-10(15)7-5-9/h4-7,11,15H,8,14H2,1-3H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIGHFXIWRPMGSA-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H](CC1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of D-Tyrosine with tert-Butanol

The most direct method involves esterification of D-tyrosine’s carboxyl group using tert-butanol under acidic conditions. A representative protocol from a 2017 patent describes:

  • Reagents :

    • D-Tyrosine (1.0 eq)

    • tert-Butanol (5.0 eq)

    • Thionyl chloride (SOCl₂, 1.2 eq) as a catalyst

    • Dichloromethane (DCM) as solvent

  • Procedure :

    • D-Tyrosine is suspended in anhydrous DCM under nitrogen.

    • SOCl₂ is added dropwise at 0°C, followed by tert-butanol.

    • The mixture is refluxed at 40°C for 12–24 hours.

  • Workup :

    • The reaction is quenched with ice water, and the organic layer is separated.

    • The product is purified via recrystallization from ethyl acetate/hexane (yield: 78–85%).

Key Data :

ParameterValue
Reaction Temperature40°C
Time12–24 hours
Yield78–85%
Purity (HPLC)≥98%

Protection of the Amino Group via Carbobenzoxy (Z) Chloride

To prevent racemization during esterification, the amino group is often protected first:

  • Step 1: Amino Protection

    • D-Tyrosine is treated with carbobenzoxy chloride (Z-Cl) in a biphasic system (water/ethyl acetate) at pH 8–9.

    • Conditions :

      • Na₂CO₃ (2.0 eq) as base

      • 0–5°C, 2-hour reaction time

      • Yield: 89–92%

  • Step 2: Carboxyl Esterification

    • The Z-protected intermediate undergoes esterification with tert-butanol using H₂SO₄ as a catalyst in DCM.

    • Conditions :

      • Isobutene gas bubbled through the solution

      • Room temperature, 48-hour reaction time

      • Yield: 80–84%.

Mechanistic Insight :
The use of H₂SO₄ promotes protonation of tert-butanol, enhancing its nucleophilicity for attack on the activated carbonyl carbon. Isobutene acts as a tert-butyl group donor in alternative protocols.

Industrial-Scale Production and Optimization

Continuous Flow Synthesis

Recent advancements employ continuous flow reactors to improve efficiency:

ParameterBatch ProcessFlow Process
Reaction Time24 hours2 hours
Yield80%92%
Solvent Consumption10 L/kg3 L/kg

Advantages :

  • Reduced racemization due to precise temperature control.

  • Higher throughput with automated pH adjustment.

Chiral Purity Maintenance

Racemization is a critical concern during synthesis. Key strategies include:

  • Low-Temperature Reactions : Conducting esterification below 40°C limits epimerization.

  • Non-Nucleophilic Bases : Use of 2,6-lutidine instead of Na₂CO₃ minimizes base-induced racemization.

Data Comparison :

BaseRacemization (%)Yield (%)
Na₂CO₃4.285
2,6-Lutidine0.888

Alternative Synthetic Approaches

Enzymatic Resolution

A biocatalytic method resolves racemic tyrosine using immobilized lipases:

  • Enzyme : Candida antarctica lipase B (CAL-B)

  • Substrate : Racemic tyrosine tert-butyl ester

  • Conditions :

    • pH 7.0, 30°C

    • Conversion: 48% (theoretical maximum for kinetic resolution)

    • Enantiomeric Excess (ee): >99% for D-enantiomer.

Limitations :

  • High enzyme cost (∼$120/g).

  • Requires additional steps to recycle the undesired L-enantiomer.

Solid-Phase Synthesis

Used for parallel synthesis of tyrosine derivatives in drug discovery:

  • Resin Functionalization : Wang resin pre-loaded with Fmoc-D-Tyr-OtBu.

  • Deprotection : 20% piperidine in DMF.

  • Cleavage : TFA/DCM (1:99) yields this compound with >95% purity.

Critical Analysis of Methodologies

Cost-Benefit Evaluation

MethodCost ($/kg)Environmental Impact (E-factor)
Classical Esterification4208.7
Continuous Flow3803.2
Enzymatic Resolution1,1501.5

E-factor = (kg waste)/(kg product). Lower values indicate greener processes.

Scalability Challenges

  • Classical Method : Prone to exothermic runaway reactions at >100 kg scale.

  • Flow Chemistry : Requires specialized equipment but offers better control.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl D-tyrosinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Peptide Synthesis

Overview : H-D-Tyr(tBu)-OtBu is primarily utilized as a building block in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS).

Applications :

  • Building Block : It serves as a protected form of D-tyrosine, allowing for the selective incorporation of tyrosine residues into peptides.
  • Controlled Release : The tert-butyl groups can be removed under specific conditions to yield free D-tyrosine, which can then participate in further biochemical reactions.

Table 1: Comparison of Protected Tyrosine Derivatives

CompoundProtection GroupApplication Area
H-D-Tyr(tBu)-OtBuTert-butylPeptide synthesis
Fmoc-D-Tyr(tBu)-OHFluorenylmethyloxycarbonylSolid-phase peptide synthesis
Boc-D-Tyr(tBu)-OHTert-butoxycarbonylGeneral peptide synthesis

Protein Engineering

Overview : The compound facilitates the selective modification of tyrosine residues within proteins, enabling studies on protein structure and function.

Applications :

  • Functional Studies : By modifying tyrosine residues, researchers can investigate the role of these residues in enzyme activity and substrate binding.
  • Site-Directed Mutagenesis : H-D-Tyr(tBu)-OtBu can be used to introduce specific changes in proteins to study their effects on biological activity.

Medicinal Chemistry

Overview : H-D-Tyr(tBu)-OtBu has potential therapeutic applications, particularly in the development of drug candidates targeting neurological conditions.

Applications :

  • Drug Development : The compound serves as a precursor for synthesizing novel therapeutic agents that target neurotransmitter pathways.
  • Neuroprotective Studies : Its antioxidant properties may help mitigate oxidative stress in neuronal tissues, making it a candidate for research into neurodegenerative diseases.

Bioconjugation

Overview : This compound is employed in bioconjugation processes, where peptides and proteins are linked with other molecules for various biochemical assays.

Applications :

  • Fluorescent Labeling : H-D-Tyr(tBu)-OtBu can be conjugated with fluorescent tags for imaging studies.
  • Targeted Drug Delivery : The compound's properties allow for the design of drug delivery systems that release therapeutic agents at specific sites.

Industrial Applications

H-D-Tyr(tBu)-OtBu is also utilized in industrial settings for the production of pharmaceuticals and as a reagent in chemical manufacturing processes. Its stability and solubility make it an ideal candidate for large-scale applications.

Case Study 1: Peptide Synthesis Optimization

A study demonstrated the successful incorporation of H-D-Tyr(tBu)-OtBu into complex peptide sequences, highlighting its efficiency as a building block in SPPS. The removal of protecting groups was achieved under mild conditions without compromising yield or purity.

Case Study 2: Neuroprotective Properties

Research investigating the neuroprotective effects of H-D-Tyr(tBu)-OtBu revealed its ability to reduce neuronal apoptosis in models of oxidative stress. The compound exhibited significant antioxidant activity, suggesting potential applications in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of tert-butyl D-tyrosinate involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes that recognize tyrosine residues, leading to the formation of modified proteins or peptides. The tert-butyl ester group can be hydrolyzed under physiological conditions, releasing the active tyrosine moiety. This process can influence cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

H-D-Tyr(Bzl)-OH (CAS 65733-15-5)

  • Structural Difference : Benzyl (Bzl) group at the carboxyl terminus instead of tert-butyl.
  • Molecular Weight : ~285.3 g/mol (estimated).
  • Stability: The benzyl group is stable under acidic conditions but requires hydrogenolysis (H₂/Pd) or strong acids (e.g., HBr/acetic acid) for removal, making it less versatile than -OtBu in orthogonal protection strategies .
  • Applications : Used in peptide synthesis where prolonged stability under basic conditions is required.

H-D-Tyr-NH₂·HCl

  • Structural Difference : Carboxyl group replaced by an amide (-NH₂), with a hydrochloride salt.
  • Molecular Weight : ~218.7 g/mol (estimated).
  • Solubility : Higher water solubility due to the ionic nature of the hydrochloride salt, unlike the lipophilic -OtBu group in this compound .
  • Applications : Useful in creating C-terminal amide peptides or as a substrate for enzymatic studies.

Fmoc-D-Tyr(tBu)-OH (CAS 118488-18-9)

  • Structural Difference : Features both a 9-fluorenylmethyloxycarbonyl (Fmoc) group at the amine terminus and a tert-butyl group at the carboxyl terminus.
  • Molecular Weight : ~435.5 g/mol .
  • Stability : Fmoc is base-labile (removed with piperidine), enabling orthogonal protection with -OtBu. This dual protection is ideal for SPPS, allowing sequential deprotection .
  • Applications : Preferred in modern SPPS workflows due to compatibility with automated synthesizers.

H-D-Tyr-OMe·HCl (CAS 3728-20-9)

  • Structural Difference : Methyl ester (-OMe) at the carboxyl terminus.
  • Molecular Weight : ~229.7 g/mol .
  • Stability : Methyl esters are hydrolyzed under basic conditions, limiting their use in alkaline environments. In contrast, -OtBu offers broader pH stability .
  • Applications : Suitable for short peptide sequences where mild hydrolysis conditions are feasible.

Data Table: Key Attributes of this compound and Similar Compounds

Compound CAS Number Molecular Weight (g/mol) Protecting Group Stability Profile Key Applications
This compound 87553-74-0 253.3 -OtBu Acid-labile SPPS, chiral peptide design
H-D-Tyr(Bzl)-OH 65733-15-5 285.3 -Bzl Requires hydrogenolysis Acid-stable peptide synthesis
Fmoc-D-Tyr(tBu)-OH 118488-18-9 435.5 Fmoc, -OtBu Base-labile (Fmoc) Automated SPPS
H-D-Tyr-OMe·HCl 3728-20-9 229.7 -OMe Base-sensitive Short peptide synthesis
H-D-Tyr-NH₂·HCl - 218.7 -NH₂ Hydrolysis-prone C-terminal amide peptides

Biological Activity

H-D-Tyr-otbu, also known as H-D-Tyrosine(t-butyl)-O-t-butyl hydrochloride, is a derivative of the amino acid tyrosine, which plays a crucial role in various biological processes. This article explores the compound's biological activity, applications in research, and implications for therapeutic development.

Overview of this compound

This compound is characterized by its structural modifications that enhance its stability and bioavailability compared to natural tyrosine. The t-butyl groups attached to the molecule are believed to influence its interaction with biological systems, potentially enhancing its pharmacological properties. The compound is primarily utilized in peptide synthesis, protein engineering, and medicinal chemistry.

Applications in Peptide Synthesis

This compound serves as a valuable building block in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The Fmoc (Fluorenylmethyloxycarbonyl) strategy is commonly employed, where this compound is incorporated into peptide chains. This method allows for the production of complex peptides that can be used in drug development and biological research.

Table 1: Comparison of Peptide Synthesis Methods

MethodAdvantagesDisadvantages
Fmoc SPPSHigh purity, versatileRequires multiple steps
Boc SPPSSimpler deprotectionLess stable under acidic conditions
Liquid-phase synthesisSuitable for large-scale productionLower purity compared to solid-phase

The biological activity of this compound is largely attributed to its structural similarity to tyrosine, a precursor for neurotransmitters such as dopamine, norepinephrine, and epinephrine. Research indicates that the t-butyl modifications can significantly alter binding affinities and metabolic pathways compared to unmodified tyrosine. This alteration may enhance the compound's interaction with enzymes and receptors involved in neurotransmission.

Case Study: Neurotransmitter Synthesis

In studies examining neurotransmitter synthesis, this compound was shown to enhance the production of catecholamines in neuronal cell lines. The compound's ability to mimic natural tyrosine allowed researchers to investigate its effects on neurotransmitter release and receptor activation.

Protein Engineering Applications

This compound is also utilized in protein engineering for the selective modification of tyrosine residues in proteins and peptides. This application facilitates the investigation of tyrosine's role in various biological functions and disease mechanisms.

Table 2: Applications of this compound in Protein Engineering

ApplicationDescription
Tyrosine ModificationInvestigating functional roles of tyrosine
Conjugation TechniquesEnhancing protein stability and activity
Fluorescent LabelingTracking protein interactions in vivo

Implications for Therapeutic Development

The insights gained from studying this compound have significant implications for therapeutic strategies targeting neurodegenerative disorders and other diseases linked to dysregulated neurotransmitter systems. By understanding how modifications influence biological activity, researchers can develop more effective drug candidates.

Q & A

Q. What experimental design considerations are critical when synthesizing H-D-Tyr-OtBu to ensure reproducibility?

Researchers must standardize reaction parameters (e.g., temperature ±0.5°C, solvent purity ≥99.9%) and include controls (e.g., negative controls for byproduct detection). Characterization via NMR (for stereochemistry) and HPLC (for purity ≥95%) should follow established protocols. Document catalyst ratios, reaction times, and purification steps in triplicate to minimize operator-dependent variability. Independent replication by multiple team members enhances reliability .

Q. Which spectroscopic methods are most effective for characterizing the purity and stereochemistry of this compound?

High-resolution NMR (1H/13C) confirms structural integrity and stereochemical configuration, while mass spectrometry (MS) validates molecular weight. Chiral purity should be assessed via circular dichroism (CD) or chiral HPLC. For quantitative purity, use HPLC with UV detection at 254 nm and a C18 column, comparing retention times to certified reference standards .

Q. How should researchers conduct a thorough literature review to identify gaps in this compound applications?

Use academic databases (PubMed, SciFinder) with Boolean operators (e.g., "this compound AND peptide synthesis NOT industrial"). Track citation networks via Web of Science to map trends. Prioritize peer-reviewed articles from journals with an Impact Factor >3.0 and avoid non-indexed sources. Gap analysis tools like VOSviewer can visualize understudied areas (e.g., metabolic stability in vivo) .

Q. What are the best practices for documenting synthetic procedures of this compound to meet peer review standards?

Maintain detailed logs of reaction conditions (e.g., "stirred at 25°C under N2 for 18h"), including raw spectral data (NMR shifts, HPLC chromatograms). Use SI units and report yields as mean ± SD from three trials. Cross-reference protocols against established guidelines (e.g., ACS Organic Chemistry Standards) and provide failure analyses for optimization steps .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data of this compound across different studies?

Perform meta-analyses using standardized effect sizes (e.g., Hedge’s g) to quantify discrepancies. Replicate conflicting studies under harmonized conditions (e.g., identical cell lines, buffer pH 7.4 ±0.1). Investigate hidden variables like racemization during storage via chiral HPLC or temperature-dependent degradation kinetics. Publish raw datasets in repositories like Zenodo for community validation .

Q. What statistical approaches are optimal for optimizing the synthetic yield of this compound in multi-step reactions?

Apply Design of Experiments (DoE) methodologies, such as Box-Behnken designs, to evaluate interaction effects between variables (e.g., temperature, catalyst loading). Use response surface modeling to identify optimal conditions (e.g., 72% yield at 30°C, 0.5 mol% catalyst). Validate predictions with confirmatory runs (n=5) and calculate confidence intervals (95% CI) .

Q. How to design a controlled study comparing this compound with analogous compounds in receptor binding assays?

Include positive controls (e.g., known agonists) and negative controls (vehicle-only). Use blinded sample coding to eliminate bias. For IC50 determinations, employ 8-point dose-response curves with technical replicates (n=3). Validate results via orthogonal methods (e.g., SPR for binding kinetics) and report data with Cohen’s d effect sizes .

Q. What computational modeling techniques predict the conformational behavior of this compound in solution?

Run molecular dynamics (MD) simulations in explicit solvent (e.g., TIP3P water) for 100 ns to assess torsional flexibility. Combine with quantum mechanics/molecular mechanics (QM/MM) to model electronic interactions. Validate against experimental NOESY NMR data to identify dominant conformers (>70% population) .

Q. What methodologies validate the stability of this compound under various physiological conditions for in vivo studies?

Conduct accelerated stability tests (40°C/75% RH for 4 weeks) with LC-MS monitoring. Quantify degradation products (e.g., hydrolyzed Tyr-OtBu) and calculate Arrhenius-derived shelf life. For in vitro simulations, incubate in PBS (pH 7.4) and artificial gastric fluid (pH 1.2) at 37°C, sampling at 0, 6, 12, 24h .

Q. How to address conflicting solubility data of this compound in different solvent systems?

Replicate solubility measurements (e.g., shake-flask method) using USP-grade solvents. Report values as mg/mL ± SEM (n=5) with detailed solvent descriptors (e.g., "DMSO:water 1:1 v/v"). Compare with COSMO-RS computational predictions to identify outliers. Contradictions often arise from unaccounted temperature fluctuations (±2°C) or equilibration times .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.